molecular formula C14H14ClNO2S B2784445 4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline CAS No. 107266-89-7

4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline

Cat. No.: B2784445
CAS No.: 107266-89-7
M. Wt: 295.78
InChI Key: YNGXWEOLTMEAGW-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline is a sulfonamide derivative featuring a chloro-substituted aniline core linked to a 4-methylphenylsulfonylmethyl group. This compound is structurally characterized by the presence of a sulfonyl group bridging the aromatic rings, which influences its electronic and steric properties. For example, 4-Methyl-N-(4-methylphenylsulfonyl)aniline (CAS 4284-58-6) is synthesized via a two-step sulfonylation of aniline with 4-toluenesulfonyl chloride under reflux conditions . Similar methodologies could theoretically be adapted for synthesizing the target compound by substituting appropriate reagents.

Properties

IUPAC Name

4-chloro-2-[(4-methylphenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-2-5-13(6-3-10)19(17,18)9-11-8-12(15)4-7-14(11)16/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGXWEOLTMEAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline typically involves the reaction of 4-chloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Chloroaniline+4-Methylbenzenesulfonyl chloride4-Chloro-2-[(4-methylphenyl)sulfonyl]methylaniline\text{4-Chloroaniline} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 4-Chloroaniline+4-Methylbenzenesulfonyl chloride→4-Chloro-2-[(4-methylphenyl)sulfonyl]methylaniline

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro and sulfonyl groups can direct incoming electrophiles to specific positions on the aromatic ring.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the substitution of the chloro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield brominated derivatives, while nucleophilic substitution with sodium hydroxide would produce hydroxylated products.

Scientific Research Applications

4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and inhibition.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chloro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline and related sulfonamide/aniline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Notable Properties
This compound Not explicitly provided C₁₄H₁₅ClNO₂S ~292.8 (calculated) Chloro and sulfonylmethyl groups at positions 4 and 2 on aniline Likely high thermal stability due to sulfonyl group
4-((4-Chlorophenyl)sulfonyl)aniline 7146-68-1 C₁₂H₁₀ClNO₂S 267.73 Sulfonyl group linking 4-chlorophenyl and aniline Used in pharmaceutical intermediates
4-Chloro-2-(methylsulfonyl)aniline 102153-42-4 C₇H₈ClNO₂S 205.66 Methylsulfonyl and chloro groups at positions 2 and 4 Requires storage at 2–8°C
4-(Methanesulfonylmethyl)aniline 24176-70-3 C₈H₁₁NO₂S 185.24 Methanesulfonylmethyl substituent on aniline High solubility in polar solvents
2-[(4-Methylbenzyl)sulfanyl]aniline Not provided C₁₄H₁₅NS 229.34 Thioether linkage instead of sulfonyl group Potential applications in materials science

Key Differences and Trends

  • Steric Hindrance : Bulky substituents (e.g., 4-methylphenylsulfonylmethyl) may reduce solubility compared to simpler derivatives like 4-Chloro-2-(methylsulfonyl)aniline .
  • Thermal Stability : Sulfonamide derivatives generally exhibit higher thermal stability than imine-based analogs due to the robust sulfonyl linkage .

Biological Activity

4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro group and a sulfonyl moiety attached to an aniline structure, which is known to influence its biological activity. The presence of the 4-methylphenyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in microbial growth and cancer cell proliferation.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting key enzymes in microbial metabolism. This inhibition disrupts cellular processes, leading to reduced growth rates of various pathogens.
  • Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell cycle progression.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Klebsiella pneumoniae32

Anticancer Activity

In vitro studies have evaluated the anticancer efficacy of the compound against several cancer cell lines, as shown in Table 2.

Cell LineIC50 (µM)Reference
H-4605.0
HT-293.5
HepG24.0
SGC-79016.0

Case Studies

A series of experimental studies have been conducted to further elucidate the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Cancer Cell Proliferation : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, prompting further investigation into its mechanism of action related to apoptosis induction.

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